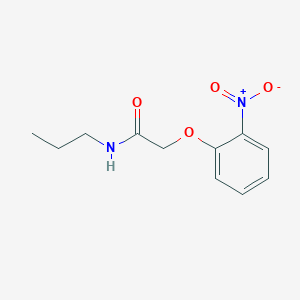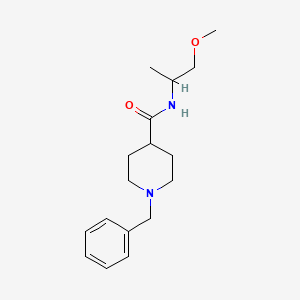
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer therapy, neuroprotection, and inflammation.
作用機序
The mechanism of action of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the silencing of genes. By inhibiting HDACs, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can increase the acetylation of histones, leading to the activation of genes that are involved in apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to have several biochemical and physiological effects. Studies have shown that 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can induce G1 cell cycle arrest and apoptosis in cancer cells. Additionally, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to increase the acetylation of histones, leading to the activation of genes involved in cell differentiation. Furthermore, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide for lab experiments is its specificity for HDAC inhibition. 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to selectively inhibit HDAC1 and HDAC3, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is its low solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide. One of the most significant directions is the development of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide derivatives with improved solubility and potency. Additionally, further studies are needed to determine the efficacy of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide in animal models of cancer, neurodegenerative diseases, and inflammation. Furthermore, studies are needed to investigate the potential side effects of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide and its derivatives, as well as their pharmacokinetics and pharmacodynamics.
Conclusion:
In conclusion, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is a chemical compound that has shown promising results in several scientific research applications. Its specificity for HDAC inhibition makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, its potential applications in cancer therapy, neuroprotection, and inflammation make it a promising candidate for drug development. However, further research is needed to determine its efficacy, safety, and pharmacological properties.
合成法
The synthesis of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide involves the reaction of 5-methyl-2-phenylpyrazole-3-carboxylic acid with thionyl chloride to form 4-chloro-5-methyl-2-phenylpyrazole-3-carbonyl chloride. This intermediate is then reacted with 3-aminobutan-1-ol in the presence of triethylamine to give 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide as the final product.
科学的研究の応用
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has shown promising results in several scientific research applications. One of the most significant applications of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is in the field of cancer therapy. Studies have shown that 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. Additionally, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-10-7-13(16-14(20)8-12(19)9-15)18(17-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSPEMHGFQDVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)



![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)

![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)
![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)

![2-[[2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7470193.png)
![3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B7470213.png)
